molecular formula C17H13ClN4O B13129343 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline CAS No. 138679-22-8

1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline

Cat. No.: B13129343
CAS No.: 138679-22-8
M. Wt: 324.8 g/mol
InChI Key: OUQRTMUWPRZITR-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline is a heterocyclic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features a triazole ring fused with a quinoxaline moiety, which is further substituted with a 4-chlorophenyl group and an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline typically involves the following steps :

    Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic conditions.

    Formation of Triazole Ring: The quinoxaline derivative is then reacted with hydrazine derivatives to form the triazole ring. This step often involves cyclization reactions under reflux conditions.

    Substitution Reactions: The final compound is obtained by introducing the 4-chlorophenyl and ethoxy groups through nucleophilic substitution reactions. Common reagents include 4-chlorobenzyl chloride and ethyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or quinoxaline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, amine derivatives, and various substituted triazoloquinoxalines .

Scientific Research Applications

1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline has several scientific research applications:

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline can be compared with other similar compounds:

List of Similar Compounds

  • 1,2,4-Triazolo[4,3-c]quinazolines
  • Olaquindox
  • Echinomycin
  • Atinoleutin
  • Levomycin
  • Carbadox

Properties

CAS No.

138679-22-8

Molecular Formula

C17H13ClN4O

Molecular Weight

324.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-a]quinoxaline

InChI

InChI=1S/C17H13ClN4O/c1-2-23-17-16-21-20-15(11-7-9-12(18)10-8-11)22(16)14-6-4-3-5-13(14)19-17/h3-10H,2H2,1H3

InChI Key

OUQRTMUWPRZITR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N3C1=NN=C3C4=CC=C(C=C4)Cl

Origin of Product

United States

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